

Technical Support Center: Abivertinib Maleate Biomarker Identification

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Compound of Interest		
Compound Name:	Abivertinib maleate	
Cat. No.:	B10860127	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Abivertinib maleate**. The following information is intended to assist in the design and troubleshooting of experiments aimed at identifying biomarkers of response to this dual EGFR/BTK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary biomarkers for sensitivity to Abivertinib in Non-Small Cell Lung Cancer (NSCLC)?

A1: The primary biomarkers indicating sensitivity to Abivertinib in NSCLC are specific mutations in the Epidermal Growth Factor Receptor (EGFR) gene. Abivertinib is a third-generation EGFR Tyrosine Kinase Inhibitor (TKI) that potently targets both activating mutations and the T790M resistance mutation.[1][2] Key sensitivity biomarkers include:

- EGFR Activating Mutations: Such as the L858R point mutation in exon 21 and exon 19 deletions.[1][3]
- EGFR T790M "Gatekeeper" Mutation: This mutation is the most common cause of acquired resistance to first-generation EGFR TKIs.[2][4] Abivertinib effectively inhibits EGFR harboring this mutation.

Troubleshooting & Optimization





Integrin Subunit Alpha 8 (ITGA8) Expression: Recent studies suggest that higher expression
of ITGA8 may enhance sensitivity to Abivertinib by attenuating the FAK/SRC/AKT/MAPK
signaling pathway.[5]

Q2: What are the known mechanisms and biomarkers of resistance to Abivertinib?

A2: Resistance to Abivertinib is heterogeneous and can be driven by both EGFR-dependent and EGFR-independent mechanisms. A key clinical study (NCT02330367) identified several resistance mechanisms:[6][7]

- EGFR Amplification: This is the most common resistance mechanism observed.[6][7]
- EGFR Tertiary Mutations: The most notable is the C797S mutation. The allelic context of C797S with T790M (cis or trans) is critical for determining subsequent treatment strategies. [7][8][9] The L718V mutation has also been reported.[7]
- Loss of EGFR T790M Mutation: A subset of patients may lose the T790M mutation upon developing resistance to Abivertinib.[6][7]
- Bypass Track Activation: Alterations in other signaling pathways can confer resistance.
 These include:
 - MET amplification[6]
 - HER2 (ERBB2) amplification[6]
 - Mutations in PIK3CA, CDKN2A, TP53, and RB1[6]
- Histologic Transformation: Transformation to small-cell lung cancer has been observed as a resistance mechanism.[6]

Q3: How does Abivertinib's dual inhibitory function affect biomarker discovery?

A3: Abivertinib inhibits both EGFR and Bruton's Tyrosine Kinase (BTK).[1][2] While EGFR mutations are the primary biomarkers in NSCLC, the BTK inhibitory activity is relevant in other contexts, such as B-cell malignancies and inflammatory conditions like COVID-19.[2][10] For researchers studying Abivertinib, it is crucial to consider the cellular context. In epithelial-



derived cancers like NSCLC, EGFR pathway biomarkers are paramount. In hematological malignancies or inflammatory disease models, assessing BTK expression, phosphorylation status, and downstream signaling pathways (e.g., NF-kB) would be more relevant.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Abivertinib

Target	IC50 (nM)	Cell Line	Notes
EGFR L858R	0.18	-	Potent inhibition of a common activating mutation.[1]
EGFR T790M	0.18	-	High potency against the key resistance mutation to 1st/2nd gen TKIs.[1]
Wild-Type EGFR	7.68	-	Selective for mutant over wild-type EGFR, suggesting a better safety profile.[1]
Mutant EGFR Phosphorylation	2.8	NIH/3T3_TC32T8	Demonstrates cellular target engagement.[1]
Mutant EGFR Phosphorylation	7.3	NCI-H1975	Demonstrates cellular target engagement.[1]

Table 2: Clinical Efficacy of Abivertinib in EGFR T790M+ NSCLC (NCT02330367)



Parameter	Value	95% Confidence Interval	Notes
Overall Response Rate (ORR)	56.5%	-	Assessed by Independent Review Committee (IRC) at 38.8 months median follow-up.[3]
Complete Response (CR)	5.3%	-	A significant portion of responders achieved complete tumor regression.[3][11]
Median Overall Survival (OS)	28.2 months	-	Demonstrates long- term clinical benefit in a heavily pretreated population.[3][11]
Median Progression- Free Survival (PFS)	7.5 months	6.0 - 8.8	From an earlier data cutoff at 19.2 months follow-up.[11][12]
Disease Control Rate (DCR)	88.0%	82.9% - 92.1%	Indicates that the vast majority of patients experienced clinical benefit.[11][12]

Table 3: Frequency of Abivertinib Resistance Mechanisms (NCT02330367)



Resistance Mechanism	Frequency	Notes
EGFR Amplification	23% (putative)	The most common mechanism of acquired resistance.[6][7]
EGFR T790M Loss	15%	A significant fraction of patients lose the targetable mutation.[6]
EGFR Tertiary Mutations (e.g., C797S)	13%	Emergence of new mutations that hinder Abivertinib binding. [6][7]
Other EGFR-independent mechanisms	Variable	Involves alterations in MET, HER2, PIK3CA, CDKN2A, TP53, Rb1, and SCLC transformation.[6]

Experimental Protocols EGFR Mutation Analysis by Next-Generation Sequencing (NGS)

This protocol outlines the general workflow for detecting EGFR mutations in tumor tissue or circulating tumor DNA (ctDNA).

Objective: To identify activating (L858R, Exon 19 del), resistance (T790M), and tertiary (C797S) EGFR mutations.

Methodology:

- Sample Preparation:
 - FFPE Tissue: Extract genomic DNA using a commercially available kit optimized for formalin-fixed, paraffin-embedded tissue. Quantify DNA and assess quality.
 - Plasma (for ctDNA): Collect peripheral blood in specialized tubes (e.g., Streck Cell-Free DNA BCT). Perform a double-spin centrifugation protocol to separate plasma. Extract ctDNA using a dedicated kit.[13][14][15]



• Library Preparation:

- Use a targeted NGS panel that includes all exons of the EGFR gene. The Oncomine Precision Assay is an example of such a panel.[16]
- Fragment DNA and ligate sequencing adapters.
- Perform PCR amplification to enrich for the target regions and add sample-specific barcodes.

Sequencing:

 Pool barcoded libraries and sequence on an NGS platform (e.g., Ion Torrent PGM, Illumina MiSeg/NextSeq).[17]

Data Analysis:

- Align sequencing reads to the human reference genome.
- Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
- Annotate identified variants to determine their clinical significance.

Troubleshooting:

- Low DNA Yield/Quality from FFPE: Use specialized extraction kits. Consider a preamplification step if input DNA is very low.
- Failure to Detect Known Mutations: Verify the NGS panel covers the regions of interest. Compare results with an orthogonal method like droplet digital PCR (ddPCR) for low-frequency mutations.[17][18]
- Ambiguous C797S Allelic Phase: For cfDNA, specialized ddPCR assays or long-read sequencing may be required to determine if C797S and T790M are in cis or trans.[19][20]



Gene Amplification Analysis by Fluorescence In Situ Hybridization (FISH)

Objective: To detect amplification of MET and HER2 as potential resistance mechanisms.

Methodology:

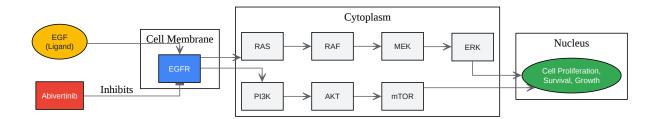
- Slide Preparation: Prepare 4-5 μm thick sections from FFPE tumor blocks.
- Pre-treatment: Deparaffinize slides, followed by heat-induced epitope retrieval and protease digestion to expose target DNA.
- Probe Hybridization: Apply a locus-specific identifier (LSI) probe for the gene of interest (MET or HER2) and a chromosome enumeration probe (CEP) for the corresponding centromere (CEP7 for MET, CEP17 for HER2). Denature the probes and target DNA, then hybridize overnight.[21][22][23]
- Washing and Counterstaining: Wash slides to remove unbound probe, and counterstain with DAPI.
- Imaging and Analysis:
 - Using a fluorescence microscope, count the number of gene-specific signals and centromere signals in at least 50-100 tumor cell nuclei.
 - Calculate the gene-to-centromere ratio. A ratio ≥2.0 is typically considered amplification.
 [23][24]

Troubleshooting:

- Weak/No Signals: Optimize protease digestion time. Ensure proper probe denaturation.
- High Background: Inadequate washing. Use of high-quality reagents.
- Difficulty in Identifying Tumor Cells: Use an adjacent H&E stained slide for morphological correlation.

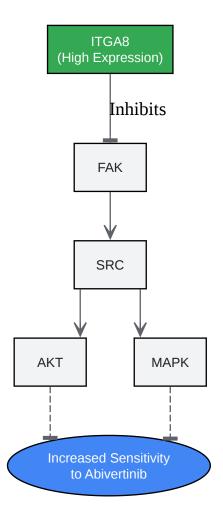


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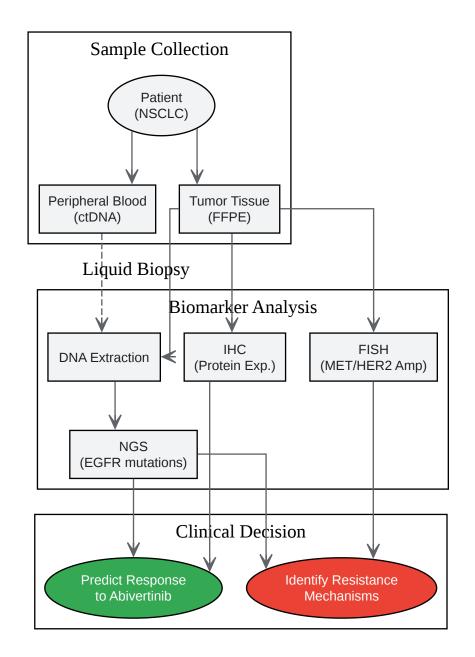
Caption: EGFR signaling pathway and the inhibitory action of Abivertinib.





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Caption: ITGA8-mediated sensitization to Abivertinib via FAK/SRC pathway.



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Caption: Experimental workflow for identifying biomarkers of response to Abivertinib.



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